molecular formula H8Si3 B1582254 Disilylsilane CAS No. 7783-26-8

Disilylsilane

Cat. No.: B1582254
CAS No.: 7783-26-8
M. Wt: 92.32 g/mol
InChI Key: VEDJZFSRVVQBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disilylsilane is a useful research compound. Its molecular formula is H8Si3 and its molecular weight is 92.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Disilylsilane, and what analytical techniques are recommended for confirming its purity and structure?

this compound is typically synthesized via reductive coupling of chlorosilanes using alkali metals or via gas-phase reactions. Key analytical methods include NMR spectroscopy (to confirm Si-Si bonding and substituent arrangement), X-ray crystallography (for structural elucidation), and gas chromatography-mass spectrometry (GC-MS) to assess purity. Ensure detailed documentation of reaction conditions (e.g., temperature, solvent, stoichiometry) to enable reproducibility .

Q. How should researchers safely handle and store this compound in laboratory settings?

Due to its pyrophoric nature, this compound requires inert atmosphere handling (e.g., gloveboxes or Schlenk lines) and storage under argon or nitrogen. Use flame-resistant containers and avoid contact with moisture or oxidizers. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Refer to safety protocols for silane derivatives as a baseline .

Q. What spectroscopic benchmarks are critical for characterizing this compound in comparison to related silanes?

Key benchmarks include 29Si NMR chemical shifts (typically −20 to −40 ppm for Si-Si bonds) and Raman spectroscopy peaks (e.g., Si-Si stretching modes at 400–500 cm⁻¹). Compare these with literature data for similar compounds to validate assignments. Cross-reference with elemental analysis to confirm stoichiometry .

Q. How can researchers design controlled experiments to study this compound’s thermal stability?

Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert conditions to monitor decomposition temperatures. Include control experiments with varying heating rates and atmospheres (e.g., N₂ vs. air). Document kinetic parameters (activation energy, half-life) to model stability under different conditions .

Q. What are the best practices for reporting this compound’s physicochemical properties in publications?

Provide tabulated data for melting/boiling points, solubility, and density, ensuring measurements align with standardized methods (e.g., ASTM protocols). Avoid duplicating data in text and figures; instead, use tables for clarity. Highlight anomalies or deviations from theoretical predictions .

Advanced Research Questions

Q. How can computational methods such as DFT predict this compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) simulations can model electron density distribution, frontier molecular orbitals, and reaction pathways. Use software like Gaussian or ORCA to calculate activation energies for bond cleavage or substitution reactions. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Conduct meta-analyses of existing studies to identify variables like solvent polarity, catalyst loading, or temperature effects. Design comparative experiments with controlled parameters and use statistical tools (e.g., ANOVA) to isolate confounding factors. Reconcile discrepancies by proposing context-dependent mechanistic pathways .

Q. How do isotopic labeling studies (e.g., ²⁹Si) clarify this compound’s role in silicon network formation?

Synthesize ²⁹Si-enriched this compound to track Si-Si bond dynamics via NMR or isotopic tracing. Compare isotopic distribution in reaction products to infer bond-breaking/forming sequences. Pair with microscopy (TEM/SEM) to correlate molecular behavior with macroscopic material properties .

Q. What advanced spectroscopic techniques can probe this compound’s surface interactions in nanomaterials synthesis?

In situ X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) under controlled environments reveal surface adsorption mechanisms. Combine with atomic force microscopy (AFM) to map morphological changes during deposition. Calibrate instruments using reference substrates (e.g., silicon wafers) .

Q. How can researchers systematically review literature on this compound to identify underexplored applications?

Use Boolean search strategies in databases like SciFinder or Web of Science, filtering by keywords (e.g., “this compound AND catalysis”). Employ citation mapping tools to identify knowledge gaps. Prioritize studies with robust methodological transparency and validate findings through replication attempts .

Properties

CAS No.

7783-26-8

Molecular Formula

H8Si3

Molecular Weight

92.32 g/mol

IUPAC Name

disilylsilane

InChI

InChI=1S/H8Si3/c1-3-2/h3H2,1-2H3

InChI Key

VEDJZFSRVVQBIL-UHFFFAOYSA-N

SMILES

[SiH3][SiH2][SiH3]

Canonical SMILES

[SiH3][SiH2][SiH3]

Key on ui other cas no.

7783-26-8

Pictograms

Flammable; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.